5-Iodo-2'-C-Methyl uridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13IN2O6 |
|---|---|
Molecular Weight |
384.12 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17) |
InChI Key |
DUXPOYGBBRNGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Interventions
Interactions with Nucleic Acid Synthesis and Function
The core mechanism of 5-Iodo-2'-C-Methyluridine and related 2'-C-methyl ribonucleosides involves the disruption of DNA and RNA synthesis. This is achieved through the inhibition of viral polymerases and by acting as a defective substrate that, upon incorporation, halts the extension of the nucleic acid chain. nih.govmdpi.com
Inhibition of DNA and RNA Replication Processes
Once converted to its active triphosphate form, 5-Iodo-2'-C-Methyluridine acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). nih.gov This active metabolite, 5-Iodo-2'-C-Methyluridine-5'-triphosphate, competes with natural nucleoside triphosphates, such as uridine (B1682114) triphosphate (UTP), for the active site of the polymerase. mdpi.com The presence of the 2'-C-methyl group is a critical modification that transforms the physiological nucleoside into a potent antiviral agent. researchgate.net
Research on a range of RNA viruses has shown that 2'-C-methylated nucleosides are a significant class of antiviral agents, particularly effective against positive-strand RNA viruses like the Hepatitis C virus (HCV). nih.gov However, the efficacy can be strongly influenced by the specific nucleobase. For instance, in studies against West Nile Virus (WNV), the antiviral activity of 2'-C-methylated nucleosides decreased in the order of adenosine (B11128) > cytidine (B196190) > guanosine (B1672433) > uridine, with 2'-C-methyluridine itself showing weak activity. researchgate.net This highlights the nuanced interaction between the analog and the specific viral polymerase. The related compound, 5-iodo-2'-deoxyuridine, has been shown to inhibit DNA polymerase, affecting the replication of DNA viruses like herpes simplex virus. medchemexpress.commedchemexpress.com
Incorporation into Cellular and Viral Nucleic Acids
A key aspect of the mechanism for 2'-C-methylated nucleosides is their incorporation into the growing viral RNA strand by the viral RdRp. nih.gov This incorporation is possible because the polymerase recognizes the triphosphate form of the analog as a substrate. nih.govresearchgate.net However, once integrated, the analog prevents the polymerase from adding subsequent nucleotides, an action known as chain termination. researchgate.netplos.org
The mechanism of this termination is distinct from that of obligate chain terminators, which lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond. 2'-C-methylated nucleosides are considered non-obligate chain terminators. nih.govplos.org Studies with poliovirus polymerase have revealed that after the incorporation of a 2'-C-methyl nucleotide, the polymerase can still bind the next incoming natural nucleotide triphosphate. nih.gov However, the steric hindrance from the 2'-C-methyl group prevents the polymerase's active site from undergoing the necessary conformational change (closing) required for catalysis, thus blocking further RNA extension. nih.govresearchgate.net While this mechanism is well-documented for other 2'-C-methyl nucleosides, it is the presumed mode of action for 5-Iodo-2'-C-Methyluridine.
Impact on RNA Synthesis and Function
The primary impact of 5-Iodo-2'-C-Methyluridine on RNA synthesis is the premature termination of the viral RNA chain, which effectively halts viral replication. nih.govmdpi.com Beyond simple chain termination, the incorporation of modified nucleosides can also affect the structural integrity and function of RNA. For example, the introduction of 2'-C-methyluridine into hammerhead ribozymes has been shown to increase their resistance to degradation by nucleases while maintaining their catalytic activity. scielo.br Conversely, studies on small interfering RNAs (siRNAs) have shown that incorporating 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleotides can significantly destabilize an RNA duplex, likely due to steric effects from the methyl group. nih.govacs.org This suggests that the presence of such a modified base within an RNA strand could alter its secondary structure and its interactions with proteins and other nucleic acids.
Enzymatic Transformations and Intracellular Metabolism
Like most nucleoside analogs, 5-Iodo-2'-C-Methyluridine is a prodrug that must be metabolized within the cell to its active form. mdpi.comcardiff.ac.uk This bioactivation process is a critical determinant of its therapeutic efficacy and involves a series of enzymatic phosphorylation steps. cardiff.ac.uk
Nucleoside Phosphorylation and Active Metabolite Formation
The conversion of a nucleoside analog to its active 5'-triphosphate metabolite is a stepwise process catalyzed by cellular kinases. mdpi.com The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step and can be inefficient for many uridine-based compounds. cardiff.ac.ukoup.com
The general pathway is as follows:
Monophosphorylation: A cellular kinase adds the first phosphate (B84403) group to the 5' position of 5-Iodo-2'-C-Methyluridine, forming 5-Iodo-2'-C-Methyluridine-5'-monophosphate.
Diphosphorylation: A nucleoside monophosphate kinase (like UMP/CMP kinase) adds a second phosphate group, yielding the 5'-diphosphate. asm.orgnih.gov
Triphosphorylation: Finally, a nucleoside diphosphate (B83284) kinase catalyzes the formation of the active 5'-triphosphate metabolite, 5-Iodo-2'-C-Methyluridine-5'-triphosphate. asm.orgnih.gov
This active triphosphate is the species that directly interacts with and inhibits the viral polymerase. researchgate.netasm.org In some cases, metabolic pathways can be more complex. For instance, the cytidine analog PSI-6130 can be converted to its monophosphate and then deaminated to form the monophosphate of the corresponding uridine analog (PSI-6206), which is then phosphorylated to its active triphosphate form. asm.orgnih.gov This indicates potential cross-pathway activation for related nucleosides.
Table 1: Intracellular Activation Pathway of 2'-C-Methyluridine Analogs
| Precursor | Intermediate Metabolite 1 | Intermediate Metabolite 2 | Active Metabolite | Key Enzymes |
|---|---|---|---|---|
| 5-Iodo-2'-C-Methyluridine | 5-Iodo-2'-C-Methyluridine-5'-monophosphate | 5-Iodo-2'-C-Methyluridine-5'-diphosphate | 5-Iodo-2'-C-Methyluridine-5'-triphosphate | Cellular Kinases, UMP/CMP Kinase, Nucleoside Diphosphate Kinase |
This table represents the generally accepted phosphorylation cascade for uridine nucleoside analogs based on available research. cardiff.ac.ukasm.orgnih.gov
Influence on Biochemical Pathways and Cellular Processes
The introduction of a nucleoside analog like 5-Iodo-2'-C-Methyluridine can influence cellular biochemistry beyond direct inhibition of viral replication. The active triphosphate form may act as a substrate for host cell polymerases, although often with much lower efficiency than for the viral polymerase, which is a key factor in its selective toxicity. acs.org For example, the active metabolite of sofosbuvir (B1194449) (a 2'-F-2'-C-Me-uridine prodrug) was not incorporated by mitochondrial RNA polymerase in transcription assays, suggesting a low potential for off-target effects on mitochondria. mdpi.com
Furthermore, the metabolism of the analog can affect the homeostasis of endogenous pyrimidine pools. The related compound 5-iodo-2'-deoxyuridine is metabolized to 5-iodouracil (B140508), which competitively inhibits dihydrouracil (B119008) dehydrogenase, an enzyme responsible for breaking down natural uracil (B121893) and thymine. nih.gov This leads to a significant increase in the plasma concentrations of these natural pyrimidines. nih.gov While specific studies on 5-Iodo-2'-C-Methyluridine's effect on these pathways are limited, such interactions are plausible and represent a potential area of its biochemical influence.
Structural Basis of Biological Activity
The biological functions of modified nucleosides like 5-Iodo-2'-C-Methyl uridine are intrinsically linked to their unique three-dimensional structures. Chemical modifications at both the sugar moiety and the nucleobase introduce specific properties that distinguish them from their endogenous counterparts. These alterations are not merely passive additions but actively dictate the molecule's resistance to enzymatic degradation, its stability within a duplex, and its interaction with other nucleic acids and proteins. The following sections explore the structural underpinnings of these characteristics, focusing on the distinct roles of the 2'-C-Methyl group and C5-iodination.
Modifications at the 2' position of the ribose sugar are a cornerstone of therapeutic oligonucleotide development, primarily aimed at enhancing metabolic stability by conferring resistance to nuclease degradation. Nucleases, the enzymes responsible for cleaving nucleic acids, often recognize the 2'-hydroxyl (OH) group of natural RNA. By modifying this position, the susceptibility of the phosphodiester backbone to enzymatic attack is significantly reduced.
The 2'-O-Methyl (2'-OMe) modification, a well-characterized alteration, replaces the 2'-hydroxyl with a methoxy (B1213986) group. This change sterically hinders the approach of nucleases and locks the sugar into a C3'-endo conformation, which is characteristic of A-form RNA duplexes. biosearchtech.comnih.gov This pre-organized conformation not only enhances nuclease resistance but also increases the thermal stability of duplexes. genelink.comrsc.org The incorporation of a 2'-O-Methyl nucleotide can increase the melting temperature (Tm) of a duplex with RNA by approximately 1.3°C per modification. genelink.com This enhanced stability is attributed to the favorable hydrogen bonding behavior of the 2'-O-Methyl group, which is more akin to an RNA/RNA pair than a DNA/RNA pair. genelink.com Oligonucleotides with 2'-OMe modifications are significantly less susceptible to degradation by single-stranded endonucleases. idtdna.com
Similarly, the introduction of a 2'-C-Methyl group provides a powerful strategy for increasing nuclease resistance. While larger groups at the 2'-position generally improve stability against nucleases, the 2'-C-Methyl modification has been shown to produce in vitro active ribozymes with heightened resistance to degradation. scielo.br This resistance is largely due to steric effects that block nuclease access. However, unlike the 2'-OMe group, the 2'-C-Methyl group's impact on duplex stability can be more complex. A single incorporation of a related modification, 2′-F/Me-pyrimidine, into an RNA duplex was found to dramatically reduce the Tm, likely due to steric effects that introduce an unfavorable enthalpy of hybridization. nih.govacs.org Despite this potential for destabilization in some contexts, the C3'-endo preorganization favored by 2'-alkyl substitutions is crucial for optimizing the activity of therapeutic modalities like siRNAs. nih.gov
Table 1: Comparison of 2'-Ribose Modifications
| Modification | Effect on Nuclease Resistance | Impact on Duplex Thermal Stability (Tm) | Preferred Sugar Pucker |
|---|---|---|---|
| Unmodified (2'-OH) | Susceptible | Baseline | C3'-endo (in RNA) |
| 2'-O-Methyl (2'-OMe) | Increased resistance to endonucleases. idtdna.com | Increases Tm (~1.3°C per modification). genelink.com | C3'-endo (RNA-like). biosearchtech.comnih.gov |
| 2'-C-Methyl | Increased resistance. scielo.br | Can be destabilizing depending on context. nih.govacs.org | Favors C3'-endo. nih.gov |
Modification of the pyrimidine base at the C5 position is another critical avenue for altering the properties of nucleosides. Halogenation, particularly with larger atoms like bromine and iodine, can significantly influence nucleic acid structure, stability, and recognition. nih.gov These modifications can enhance biostability and bioavailability. mostwiedzy.pl
The introduction of a halogen at the C5 position of uracil or cytosine can have varied effects on the stability of base pairs. While some studies have shown a slight increase in stability due to the electron-accepting effects of halogens, others have concluded that C5 halogenation can reduce the strength of interactions between base pairs. nih.gov This effect is not always straightforward and can be highly context-dependent. For instance, in the study of an RNA hairpin from the HIV-1 Dimerization Initiation Site, the position of C5-iodination on a uridine residue had a profound impact on the molecule's folding. nih.gov When uridine at position 3 was iodinated (IU3), it strongly shifted the equilibrium toward the hairpin monomer form. Conversely, iodinating the uridine at position 2 (IU2) favored the formation of a duplex, even under conditions that would normally produce the hairpin. nih.gov This demonstrates that the structural consequences of C5-halogenation are not uniform and depend critically on the local sequence environment.
The steric bulk of the iodine atom, while larger than hydrogen, does not necessarily reduce binding affinity. glenresearch.com A key aspect of C5-halogenation is the potential for the halogen atom, particularly bromine and iodine, to participate in non-covalent interactions known as halogen bonds. nih.gov These interactions can structurally influence the binding poses of nucleic acids with proteins or alter the supramolecular architecture of the nucleic acid structure itself. nih.gov Therefore, the impact of the 5-iodo group in this compound is twofold: it introduces steric and electronic changes that can modulate base-pairing stability and it provides the potential for novel halogen bonding interactions that can influence its biological activity.
Table 2: Effects of C5-Halogenation on Nucleic Acid Properties
| Modification | Effect on Duplex Stability | Influence on Structural Conformation | Potential for Novel Interactions |
|---|---|---|---|
| C5-Iodination | Context-dependent; can be stabilizing or destabilizing. nih.gov | Strongly influences folding; can shift hairpin-duplex equilibrium based on position. nih.gov | Can form halogen bonds, influencing molecular recognition. nih.gov |
| C5-Bromination | Can reduce the strength of some base-pair interactions. nih.gov | Position-dependent effects on RNA folding, similar to iodination. nih.gov | Can form halogen bonds. nih.gov |
Antiviral Research Applications
Broad-Spectrum Antiviral Potential
The modification of nucleosides at the 2'-position of the sugar moiety, as seen in 5-Iodo-2'-C-Methyluridine, is a key strategy in the development of antivirals. The 2'-C-methyl group, in particular, has been studied for its ability to confer broad-spectrum activity.
The class of 2'-C-methylated nucleosides has been recognized as potent, broad-spectrum inhibitors of RNA virus replication. researchgate.net These compounds are known to be active against a variety of single-stranded, positive-sense RNA viruses, including members of the Flaviviridae family such as West Nile Virus (WNV), Zika Virus (ZIKV), and Tick-borne Encephalitis Virus (TBEV). nih.govnih.gov
However, research has shown that the specific nucleobase (adenine, guanine, cytosine, or uridine) attached to the 2'-C-methylated sugar significantly impacts the compound's antiviral potency. nih.gov In studies against WNV, the antiviral activity of 2'-C-methylated nucleosides was found to decrease in the following order: adenosine (B11128) > cytidine (B196190) > guanosine (B1672433) > uridine (B1682114). nih.gov Consequently, 2'-C-methyluridine, the parent compound of 5-Iodo-2'-C-Methyluridine, demonstrated surprisingly low or weak in vitro antiviral activity against several flaviviruses. nih.gov
| Virus | Virus Family | EC₅₀ (μM) | Cell Line | Source |
|---|---|---|---|---|
| West Nile Virus (WNV) | Flaviviridae | >50 | Porcine Kidney (PS) | nih.gov |
| Tick-borne Encephalitis Virus (TBEV) | Flaviviridae | 11.1 ± 0.4 | - | nih.gov |
| Zika Virus (ZIKV) | Flaviviridae | 45.45 ± 0.64 | Vero | nih.govmdpi.com |
While much of the focus for 2'-C-methylated nucleosides has been on RNA viruses, related iodinated uridine analogs have a history of use and research against DNA viruses. researchgate.net Specifically, the 2'-deoxy analog, 5-Iodo-2'-deoxyuridine (Idoxuridine), has demonstrated activity against members of the Herpesviridae family. medchemexpress.comsysrevpharm.org
Research indicates that Idoxuridine can inhibit the replication of viruses like Herpes Simplex Virus (HSV) by acting as a thymidine (B127349) analog. medchemexpress.commedchemexpress.com After being phosphorylated within the cell, it can be incorporated into viral DNA, where it interferes with further DNA replication. caymanchem.comosti.gov The activity of such analogs can be highly dependent on the cell type, as some cells have high levels of enzymes like thymidine phosphorylase that can catabolize and inactivate the drug. nih.gov
| Virus | Virus Family | Activity Metric (IC₅₀) | Source |
|---|---|---|---|
| Feline Herpesvirus | Herpesviridae | 4.3 μM | medchemexpress.commedchemexpress.com |
| Herpes Simplex Virus Type 1 (HSV-1) | Herpesviridae | Potent inhibitor | nih.gov |
| Varicella-Zoster Virus (VZV) | Herpesviridae | Active | sysrevpharm.orgacs.org |
| Cytomegalovirus (CMV) | Herpesviridae | Potent inhibitor | medchemexpress.comacs.org |
Activity against RNA Viruses
Specific Viral Targets and Replication Inhibition Mechanisms
The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, known as NS5B, has been a primary target for antiviral drug development due to its essential role in viral replication. nih.govplos.org Nucleoside analogs with a 2'-C-methyl modification were a significant area of this research. muni.cz The general mechanism of action for these inhibitors involves intracellular phosphorylation to a triphosphate form, which then competes with natural nucleotides. asm.orgnih.gov Incorporation of the analog into the growing viral RNA chain by the NS5B polymerase leads to chain termination, halting replication. nih.gov
Despite the promise of this class of compounds, research into a series of 2'-C-methylribonucleosides that specifically included 5-iodo uridine analogues determined that they did not possess meaningful anti-HCV activity. Greater success was achieved with analogs containing different modifications, such as 2'-fluoro-2'-C-methyluridine, the active form of the approved drug sofosbuvir (B1194449). nih.govmdpi.com
Viral suppression in the context of Human Immunodeficiency Virus (HIV) involves reducing the amount of virus in the blood to a very low or undetectable level. Nucleoside reverse transcriptase inhibitors (NRTIs) are a foundational class of drugs used in combination antiretroviral therapy to achieve this. nih.govnih.gov
In a study exploring novel NRTIs, a set of 5-substituted uridine nucleosides were evaluated for their ability to inhibit HIV-1. nih.gov Research identified a derivative, 2',3'-isopropylidene-5-iodouridine, as an effective inhibitor of HIV-1 transduction in T-cell lines without causing toxicity to the cells. nih.govnih.gov The study found this compound to be significantly more efficient at suppressing HIV-1 than the established NRTI Azidothymidine (AZT) when used at high, non-toxic concentrations. nih.govnih.gov Furthermore, 2',3'-isopropylidene-5-iodouridine was found to act synergistically to repress HIV-1 when combined with the CDK4/6 inhibitor Palbociclib. nih.govnih.gov
| Compound | Target | Key Finding | Source |
|---|---|---|---|
| 2',3'-isopropylidene-5-iodouridine | HIV-1 Reverse Transcriptase | Significantly more efficient at suppressing HIV-1 than AZT at high, non-toxic concentrations. | nih.govnih.gov |
| 2',3'-isopropylidene-5-iodouridine + Palbociclib | HIV-1 Reverse Transcriptase / CDK4/6 | Acts synergistically to repress HIV-1. | nih.govnih.gov |
HSV and VZV are DNA viruses from the Herpesviridae family, known for establishing lifelong latent infections. sysrevpharm.org Research into inhibiting these viruses has often focused on analogs that can interfere with their DNA synthesis. The related compound, Idoxuridine (5-Iodo-2'-deoxyuridine), has been a subject of such research. medchemexpress.comnih.gov
The primary mechanism for Idoxuridine's antiviral action is the inhibition of the viral DNA polymerase. medchemexpress.comcaymanchem.com However, its effectiveness can be limited by cellular metabolism. Studies in human keratinocytes infected with HSV-1 revealed that Idoxuridine was less active compared to its activity in other cell types, such as guinea pig embryo cells. nih.gov This discrepancy was attributed to the high activity of the enzyme thymidine phosphorylase in keratinocytes, which rapidly catabolizes and inactivates Idoxuridine. nih.gov This finding highlights that the local cellular environment is a critical factor in the antiviral efficacy of such nucleoside analogs. The incorporation of Idoxuridine into viral DNA has been quantified, and a direct relationship between the level of incorporation and the inhibition of HSV-1 replication has been established. nih.gov
Mechanistic Insights into Antiviral Efficacy
Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
The 2'-C-methyl modification on the ribose sugar is a hallmark of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. nih.govtoku-e.com Nucleoside analogues with this feature, such as 2'-C-methylcytidine and 2'-C-methyladenosine, have demonstrated significant inhibitory activity against RNA viruses like Hepatitis C Virus (HCV). acs.orgacs.orgdrugbank.com
The mechanism of action for these 2'-C-methylated nucleosides is as a non-obligate chain terminator. nih.govmdpi.com Following intracellular phosphorylation to its active triphosphate form, 5-Iodo-2'-C-Methyl uridine triphosphate would be recognized as a substrate by the viral RdRp. After its incorporation into the growing viral RNA strand, the presence of the 2'-C-methyl group creates a steric hindrance. This modification does not prevent the binding of the next incoming nucleotide triphosphate (NTP) but instead blocks the conformational change (closure) of the polymerase's active site, which is necessary for catalysis. nih.gov This prevention of active site closure effectively halts further elongation of the RNA chain, thereby terminating viral replication. nih.gov
Research on related compounds has shown that 2'-C-methyl ribonucleosides are effective against a range of positive-strand RNA viruses. nih.gov For instance, 2'-C-methylcytidine has shown activity against HCV and foot-and-mouth disease virus by inhibiting their respective RdRp enzymes. toku-e.com The successful anti-HCV drug Sofosbuvir is a prodrug that is metabolized into a 2'-deoxy-2'-α-fluoro-β-C-methyluridine triphosphate, highlighting the clinical relevance of the 2'-C-methyl modification in targeting viral RdRps. mdpi.commdpi.com
Interference with Viral DNA Replication
The 5-iodo substitution on the uracil (B121893) base is characteristic of antiviral agents that target DNA viruses. patsnap.comlookchem.com The canonical example is Idoxuridine (5-iodo-2'-deoxyuridine), a thymidine analogue used against Herpes Simplex Virus (HSV). patsnap.comchemicalbook.com The mechanism relies on the structural similarity between the 5-iodouracil (B140508) base and thymine.
Once administered, a nucleoside like 5-Iodo-2'-deoxyuridine is phosphorylated by cellular and viral kinases to its active triphosphate form. patsnap.comlookchem.com This active metabolite then competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the viral DNA by the viral DNA polymerase. patsnap.comdrugbank.com The incorporation of the iodinated nucleoside into the viral genome has several disruptive consequences:
Base Pairing Errors: The presence of the large iodine atom can lead to mispairing during subsequent rounds of DNA replication, introducing mutations into the viral genome. patsnap.com
Steric Hindrance: The bulky iodine atom can cause distortions in the DNA helix, impairing the function of enzymes involved in DNA replication and transcription. patsnap.com
Enzyme Inhibition: The triphosphate form of the drug can also directly inhibit viral DNA polymerase. lookchem.comdrugbank.com
This process ultimately results in the production of faulty, non-infectious viral particles and suppresses viral replication. patsnap.comdrugbank.com Studies on analogues such as 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) have demonstrated complete inhibition of human cytomegalovirus (HCMV) DNA replication in vitro. nih.gov While this mechanism is well-documented for 5-iodo substituted deoxyribonucleosides in DNA viruses, the 5-iodouracil moiety in this compound provides a basis for potential activity against DNA viruses through this pathway.
Synergistic Effects with Co-Administered Antivirals
The efficacy of nucleoside analogues can potentially be enhanced through combination therapy, leading to synergistic antiviral effects. nih.govresearchgate.netasm.org This approach often involves pairing a nucleoside analogue, which acts as a direct viral polymerase inhibitor, with a compound that targets host cell nucleotide metabolism. researchgate.netresearchgate.net
One established strategy is to combine a nucleoside analogue with an inhibitor of nucleoside biosynthesis. asm.org For example, RNA viruses require a large supply of host-derived nucleoside triphosphates (NTPs) for their replication. researchgate.net By co-administering an inhibitor of pyrimidine (B1678525) or purine (B94841) biosynthesis, the intracellular pool of the corresponding natural NTP is depleted. This depletion increases the ratio of the antiviral nucleoside analogue triphosphate to the natural NTP, thereby enhancing the probability of the analogue's incorporation by the viral polymerase and increasing its antiviral potency. nih.gov
Research has demonstrated strong synergistic effects when combining the guanosine analog INX-08189 with ribavirin (B1680618) (which depletes the GTP pool) against Dengue virus. asm.org Similarly, combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues has been shown to synergistically inhibit SARS-CoV-2 infection. researchgate.netresearchgate.net Such combination strategies could allow for the use of lower concentrations of each drug, potentially increasing the therapeutic window. asm.org
Antitumor Activity of Modified Nucleosides
Modified nucleosides, including 5-Iodo-2'-C-Methyluridine, are recognized for their potential as antitumor agents. biosynth.combiosynth.com This class of compounds, often referred to as purine nucleoside analogs, demonstrates extensive antitumor activity by targeting various cellular mechanisms essential for cancer cell growth. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumolnova.com The core anticancer strategies of these analogs involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commolnova.commedchemexpress.eu
Research has highlighted that purine nucleoside analogs exhibit significant activity against indolent lymphoid malignancies. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commolnova.commedchemexpress.eu This suggests a degree of selectivity in their mechanism of action, making them a focal point for the development of therapies for certain types of leukemias and lymphomas. The ability of these compounds to target and eliminate malignant lymphoid cells is a key area of their therapeutic investigation. medchemexpress.commolnova.com
A primary mechanism underlying the antitumor effect of 5-Iodo-2'-C-Methyluridine and related analogs is the induction of apoptosis. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commolnova.com Studies on similar iodinated nucleosides have demonstrated their capacity to trigger this programmed cell death pathway in various cancer cell lines. For instance, research on 5-iodo-4'-thio-2'-deoxyuridine (ITdU) showed that it induced apoptosis in over 90% of tumor cells in an animal model 24 hours after injection. nih.gov Similarly, studies using 5-Iodo-2-Deoxyuridine (IUdR) loaded onto nanoparticles, in combination with radiation and hyperthermia, have been shown to trigger apoptosis in human glioblastoma (U87MG) cancer cells. nih.gov The ability of these compounds to initiate apoptosis is a critical factor in their anticancer potential. nih.govbrieflands.com
Table 1: Apoptotic Effects of Various Compounds on Cancer Cell Lines
| Compound/Agent | Cell Line | Effect | Finding | Source |
|---|---|---|---|---|
| 5-Aza-CdR | HCT-116 (Colon) | Induces Apoptosis | Showed maximal apoptosis compared to other agents tested. | brieflands.com |
| FdCyd | HCT-116 (Colon) | Induces Apoptosis | Showed minimal apoptosis compared to other agents tested. | brieflands.com |
| ITdU | HL60 (Leukemia) | Induces Apoptosis | Apoptosis induction found in >90% of tumor cells 24h post-injection. | nih.gov |
The incorporation of modified nucleosides into therapeutic oligonucleotides is an area of active research for cancer therapy. These modified oligonucleotides, such as small interfering RNAs (siRNAs), can be used for gene silencing applications to modulate the expression of genes critical for cancer cell survival. While some studies have shown that incorporating 5-iodouridine (B31010) into siRNA duplexes can reduce silencing activity, other research indicates that modified nucleosides can enhance the efficacy of therapeutic oligonucleotides. nih.gov For example, the incorporation of certain modified nucleosides into therapeutic oligonucleotides resulted in enhanced cytotoxic effects against cancer cell lines through effective gene silencing. This approach leverages the unique properties of compounds like 5-Iodo-2'-C-Methyluridine to improve the stability and functionality of gene-silencing drugs.
Radiosensitization and Photosensitization in Cancer Research
Halogenated pyrimidines, a category that includes 5-Iodo-2'-C-Methyluridine, are known to possess radio- and photosensitizing properties. mostwiedzy.pl This means they can make cancer cells more susceptible to damage from radiation therapy and certain types of light-based therapies. The ability of these compounds to enhance the effectiveness of radiation is a significant focus of anticancer research. nih.govnih.gov
The radiosensitizing effect of iodinated nucleosides is primarily achieved through their incorporation into the DNA of proliferating cancer cells. nih.govmdpi.com By replacing the natural nucleoside thymidine, these analogs introduce a "weak spot" in the DNA. When the cell is exposed to ionizing radiation, the presence of the iodine atom facilitates the creation of DNA damage, particularly highly lethal double-strand breaks. nih.govencyclopedia.pubresearchgate.netfrontiersin.org
Studies using the radioisotope 125I in the form of 5-[125I]iodo-2'-deoxyuridine (125I-IUdR) have shown that when it is incorporated into cellular DNA, the decay of 125I releases low-energy electrons that cause concentrated damage to the DNA molecule itself, with minimal damage to the rest of the cell. nih.gov Research has also demonstrated that co-administration with other agents, like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), can significantly increase the incorporation of 5-iodo-2'-deoxyuridine (IdUrd) into tumor DNA, thereby potentiating its ability to increase radiation-induced DNA double-strand breaks. nih.gov
Table 2: Enhancement of IdUrd Incorporation in Tumor DNA
| Treatment | Thymidine Replacement in Tumor (%) (mean ± SE) | Source |
|---|---|---|
| IdUrd alone (100 mg/kg/day) | 1.6 ± 0.4% | nih.gov |
| IdUrd alone (200 mg/kg/day) | 2.5 ± 0.4% | nih.gov |
The increased DNA damage caused by radiosensitizers like 5-Iodo-2'-C-Methyluridine ultimately leads to enhanced cellular death in cancer cells. nih.govnih.gov The unrepaired or misrepaired DNA double-strand breaks trigger cellular signaling pathways that can result in various forms of cell death, including apoptosis and mitotic catastrophe. mdpi.comprobiologists.com The p53 tumor suppressor protein pathway is a key component of the DNA damage response that can be activated, leading to cell cycle arrest or apoptosis. nih.gov By increasing the initial amount of DNA damage from a given dose of radiation, these compounds effectively lower the threshold for inducing cell death, making the radiation treatment more potent against the tumor. nih.gov
Anticancer Research Applications
Research on Thio-Analogs as Sensitizers
The investigation into thio-analogs of iodinated pyrimidine (B1678525) nucleosides has revealed their potential as sensitizing agents in anticancer therapy. These analogs, where a sulfur atom replaces an oxygen atom in the nucleoside structure, can enhance the efficacy of treatments like radiotherapy. Research has primarily focused on their ability to be incorporated into the DNA of cancer cells, thereby making the cells more susceptible to damage from radiation.
One of the extensively studied thio-analogs is 5-iodo-4'-thio-2'-deoxyuridine (ITdU). Studies have shown that ITdU can be preferentially taken up by proliferating tumor cells. nih.gov Once inside the cell, it is phosphorylated and incorporated into the DNA. nih.gov This incorporation is a key step in its sensitizing mechanism. When combined with an inhibitor of thymidylate synthase, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), the uptake of ITdU into tumors is significantly increased, leading to favorable tumor-to-normal tissue ratios. nih.gov Microautoradiography has confirmed that ITdU localizes exclusively within the nucleus. nih.gov This targeted delivery of the iodine-containing analog to the tumor DNA enhances the localized damage upon external radiation, leading to a high rate of apoptosis in tumor cells while sparing most normal proliferating tissues. nih.gov
Another significant thio-analog in this area of research is 5-iodo-4-thio-2′-deoxyuridine (ISdU). researchgate.netmdpi.comnih.gov This compound has been identified as an effective sensitizer (B1316253) for ionizing radiation (IR)-induced cell death. mdpi.comnih.gov The mechanism of action for such pyrimidine nucleosides modified at the C5-position involves their enzymatic conversion to triphosphates, followed by incorporation into the cellular DNA. mdpi.comnih.gov The presence of the sulfur atom shifts the absorption maximum, making the DNA more susceptible to damage from radiation. mdpi.com
Research has demonstrated that pre-treatment of cancer cells with ISdU significantly reduces their survival rate following exposure to ionizing radiation. mdpi.comnih.gov For instance, in studies using MCF-7 breast cancer cells, incubation with ISdU before irradiation led to a marked decrease in cell survival compared to cells that were only irradiated. researchgate.netmdpi.comnih.gov This sensitizing effect is associated with an increase in the formation of DNA double-strand breaks, a severe form of DNA damage that is difficult for cancer cells to repair. mdpi.comnih.gov Cytometric analysis of histone H2A.X phosphorylation, a marker for double-strand breaks, confirmed that the radiosensitizing effect of ISdU is linked to this increased DNA damage. mdpi.comnih.gov Importantly, ISdU itself has shown low cytotoxic activity in the absence of radiation, which is a crucial characteristic for a viable radiosensitizer. researchgate.netmdpi.comnih.gov
The molecular mechanism of sensitization by ISdU is proposed to be linked to a dissociative electron attachment (DEA) process following its incorporation into DNA. mdpi.comnih.gov Upon irradiation, solvated electrons, which are primary products of water radiolysis, can interact with the incorporated ISdU, leading to the dissociation of the iodine atom and subsequent damage to the DNA backbone. researchgate.net
The table below summarizes the findings from a clonogenic assay demonstrating the radiosensitizing effect of 5-iodo-4-thio-2′-deoxyuridine (ISdU) on MCF-7 breast cancer cells.
The data clearly indicates a dose-dependent enhancement of radiation-induced cell killing with increasing concentrations of ISdU. mdpi.comnih.gov
Applications in Molecular Biology and Nucleic Acid Research
Development of Modified Oligonucleotides
Modified oligonucleotides are short nucleic acid polymers whose chemical structure has been altered to improve their therapeutic or diagnostic potential. The incorporation of 5-Iodo-2'-C-Methyluridine or its close analogs is a key strategy in this field.
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are at the forefront of gene-silencing therapies. The efficacy of these molecules is highly dependent on their stability, binding affinity, and resistance to cellular degradation. The 2'-O-methyl modification, a key feature of 5-Iodo-2'-C-Methyluridine, is a well-established modification used in second-generation ASOs. biosearchtech.comresearchgate.net This modification enhances the binding affinity of oligonucleotides to their target RNA and provides significant resistance against nuclease degradation.
While direct research on 5-Iodo-2'-C-Methyluridine in ASOs is emerging, studies on analogous compounds demonstrate the benefits. For example, ASOs with 2'-O-methyl modifications show improved therapeutic efficacy. In the context of siRNAs, modifications like 5-iodouridine (B31010) can help to stabilize base-pairing interactions, which is a critical factor in their design and function. horizondiscovery.com The combination of the 2'-O-methyl group and the 5-iodo substitution in a single nucleoside suggests a synergistic potential for creating highly stable and potent therapeutic oligonucleotides.
Table 1: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties for ASO and siRNA Applications
| Property | Effect of 2'-O-Methyl Modification | Rationale | Supporting Evidence (Analogous Compounds) |
| Nuclease Resistance | Enhanced | The 2'-O-methyl group sterically hinders the approach of nuclease enzymes that would otherwise degrade the phosphodiester backbone. idtdna.com | 2'-O-methyl modified oligonucleotides are 5- to 10-fold less susceptible to DNases than unmodified DNA. idtdna.com ASOs with this modification show improved nuclease resistance. |
| Binding Affinity (Tm) | Increased | The 2'-O-methyl group locks the ribose sugar in an A-form (C3'-endo) conformation, which is favorable for RNA:RNA and RNA:DNA duplexes, leading to higher thermal stability. biosearchtech.comnih.gov | Increases duplex melting temperature (Tm) by approximately +1-3°C per modification in analogous compounds. For 2'-O-Methyl RNA/DNA chimeras, an increase of 1.3°C per modification is observed. genelink.com |
| Therapeutic Efficacy | Improved | Enhanced stability and binding affinity lead to a longer half-life and more potent target engagement in vivo. | ASOs with 2'-O-methyl modifications have shown promise in improving therapeutic efficacy in gene silencing applications. |
| Specificity | Potentially Increased | Higher binding affinity allows for more stringent conditions, potentially reducing off-target effects. | Increased duplex stability contributes to higher fidelity of binding to the intended RNA target. nih.gov |
A primary challenge for in vivo applications of oligonucleotides is their rapid degradation by nucleases. The chemical modifications inherent in 5-Iodo-2'-C-Methyluridine directly address this issue. The 2'-O-methyl group provides substantial protection against both endonucleases and exonucleases. idtdna.com This modification is a cornerstone of "second-generation" antisense technology, valued for its ability to increase the stability of duplexes with complementary RNA. nih.gov
The thermal stability (Tm) of a nucleic acid duplex is a measure of its strength. The incorporation of 2'-O-methylated nucleosides, such as 5-Iodo-2'-C-Methyluridine, generally increases the Tm of the resulting duplex. Studies on oligonucleotides containing a related compound, 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine (which is synthesized from a 5-iodo-2'-O-methyluridine precursor), showed a thermal stabilization of +0.4 to +3.9°C per modification when hybridized to a complementary RNA strand. nih.gov This increased hybridization potential is critical for the effectiveness of antisense and diagnostic oligonucleotides.
Table 2: Nuclease Resistance of Oligonucleotides Modified with a 5-Iodo-2'-O-Methyluridine Analog
| Oligonucleotide Type | Nuclease | Half-life vs. Unmodified ODN | Fold Increase in Stability |
| 17mer with five 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine units | Snake Venom Phosphodiesterase (3'-exonuclease) | 240 times greater | 240x |
| 17mer with five 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine units | DNase I (endonuclease) | 24 times greater | 24x |
| Data derived from studies on an oligonucleotide containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine, synthesized from a 5-iodo-2'-O-methyluridine intermediate. nih.gov |
The enhanced stability and binding properties of oligonucleotides containing 5-Iodo-2'-C-Methyluridine analogs make them valuable components in molecular diagnostics. In techniques like PCR and in situ hybridization, the specificity and signal intensity depend on the precise binding of probes and primers to their targets. The increased Tm allows for higher stringency in hybridization protocols, reducing false-positive signals. Furthermore, the inherent nuclease resistance ensures the integrity of the probes and primers in complex biological samples, leading to more reliable and robust diagnostic assays. idtdna.com
Enhancing Oligonucleotide Nuclease Resistance and Hybridization Properties
RNA Structure-Activity Relationship Studies
Investigating the relationship between the structure of an RNA molecule and its biological function is a fundamental goal of molecular biology. Modified nucleosides are indispensable tools in these studies.
Determining the three-dimensional structure of RNA molecules by X-ray crystallography is often hampered by the "phase problem." The incorporation of heavy atoms into the RNA can help solve this problem through techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD). The iodine atom in 5-Iodo-2'-C-Methyluridine is an effective heavy atom for this purpose. nih.govosti.gov Studies have successfully used 5-iodouridine-containing synthetic RNA fragments to obtain isomorphous heavy-atom derivatives of large RNA molecules, facilitating their structural determination. nih.gov
Additionally, the 5-iodo-uracil moiety is photo-reactive. Upon exposure to UV light, it can form a covalent bond (a cross-link) with nearby atoms, typically in an interacting protein. This property is exploited in cross-linking experiments to identify and map RNA-protein binding sites, providing invaluable information about ribonucleoprotein complexes. horizondiscovery.comglenresearch.com
Table 3: Applications of 5-Iodo-Uridine Modifications in Structural Biology
| Application | Principle | Outcome | Reference |
| X-ray Crystallography | The heavy iodine atom scatters X-rays anomalously, providing phase information needed to solve the crystal structure. | Determination of the 3D structure of RNA molecules, including large and complex ones. | nih.govosti.gov |
| Photo-Cross-linking | The 5-iodouracil (B140508) base is photo-activatable and forms covalent bonds with adjacent molecules (e.g., amino acids in a protein) upon UV irradiation. | Identification of direct RNA-protein interaction sites and mapping of binding interfaces. | horizondiscovery.comglenresearch.com |
Transfer RNAs are heavily modified, and these modifications are crucial for their proper folding, stability, and function. One of the most common modifications is 5-methyluridine (B1664183) (m⁵U). While 5-Iodo-2'-C-Methyluridine is not a natural tRNA modification, its structural similarity to m⁵U and other modified uridines allows it to be used as a probe. By synthetically substituting natural modified bases with 5-Iodo-2'-C-Methyluridine, researchers can investigate the specific roles of these modifications. The unique properties of the iodine atom—its size, electronegativity, and utility as a spectroscopic and crystallographic label—can help dissect the contributions of natural modifications to tRNA structure and its interaction with the ribosome and other components of the translation machinery.
Preclinical Pharmacological and Biological Evaluation
In Vitro Efficacy Studies
In vitro studies have been crucial in characterizing the antiviral spectrum and potency of 5-Iodo-2'-C-methyluridine. These laboratory-based evaluations have provided foundational data on its ability to inhibit viral replication and its selectivity for viral targets over cellular processes.
Cellular assays have demonstrated that 5-Iodo-2'-C-methyluridine possesses potent and selective antiviral activity, particularly against herpesviruses.
Research has identified it as a powerful inhibitor of Herpes Simplex Virus type 1 (HSV-1). researchgate.netresearchgate.net In one study, the compound, referred to as SMIU, exhibited significant anti-HSV-1 activity, with a 50% effective concentration (EC₅₀) of 0.14 μg/mL. researchgate.net However, its efficacy against other herpesviruses appears to be variable. The same study noted only weak activity against Herpes Simplex Virus type 2 (HSV-2) and no activity against Varicella-Zoster Virus (VZV) at concentrations up to 50 μg/mL. researchgate.net In contrast, other research suggests that SMIU does possess potent anti-VZV properties. researchgate.net
Conversely, evaluations against Hepatitis C Virus (HCV), a member of the Flaviviridae family, have not been as promising. A study that synthesized and evaluated a series of 2'-C-methylribonucleosides, which included the 5-iodo uridine (B1682114) analogue, reported that the new compounds did not exhibit meaningful anti-HCV activity in replicon systems. researchgate.net
| Virus | Cell Line | EC₅₀ (μg/mL) | Finding |
|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 0.14 | Potent inhibitory activity observed. researchgate.net |
| Herpes Simplex Virus type 2 (HSV-2) | Not Specified | Weak Activity | Exhibited weak inhibitory activity. researchgate.net |
| Varicella-Zoster Virus (VZV) | Not Specified | >50 | No activity observed up to 50 μg/mL in one study. researchgate.net |
| Varicella-Zoster Virus (VZV) | Not Specified | Potent Activity | Conflicting reports suggest potent inhibitory activity. researchgate.net |
| Hepatitis C Virus (HCV) | Replicon Cells | Not Meaningful | Did not show meaningful activity. researchgate.net |
A critical aspect of preclinical evaluation is determining whether a compound's antiviral activity is achievable at concentrations that are not harmful to host cells. 5-Iodo-2'-C-methyluridine has demonstrated a favorable cytotoxicity profile in this regard.
Studies have shown the compound to be significantly less cytotoxic than related antiviral nucleosides like FIAU ((2'S)-2'-deoxy-2'-fluoro-5-iodouridine). researchgate.netresearchgate.net In cellular models, (2′S)-2′-deoxy-2′-C-methyl-5-iodouridine (SMIU) showed no significant cytotoxicity at concentrations up to 100 μg/mL. researchgate.net
The relationship between antiviral potency and cytotoxicity is quantified by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates greater selectivity for the viral target. For HSV-1, 5-Iodo-2'-C-methyluridine exhibits a high selectivity index, underscoring its potential as a specific antiviral agent. researchgate.net
| Cell Line | CC₅₀ (μg/mL) | EC₅₀ (μg/mL) for HSV-1 | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|
| Not Specified | >100 | 0.14 | >714 |
Data derived from studies on (2′S)-2′-deoxy-2′-C-methyl-5-iodouridine (SMIU). researchgate.net
Cellular Assays for Viral Replication Inhibition
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, compounds typically advance to in vivo studies to assess their efficacy and behavior within a whole organism.
Based on available scientific literature, specific studies evaluating the in vivo antiviral efficacy of 5-Iodo-2'-C-methyluridine in non-human animal models have not been reported.
Based on available scientific literature, there are no specific reports on the use of 5-Iodo-2'-C-methyluridine in animal models for the assessment of antitumor or radiosensitization effects.
Based on available scientific literature, pharmacokinetic profiling data for 5-Iodo-2'-C-methyluridine in preclinical animal models, detailing its absorption, distribution, metabolism, and excretion, are not publicly available.
Computational and Structural Biology Insights
Molecular Modeling of Compound-Target Interactions
Molecular modeling is crucial for elucidating how nucleoside analogs like 5-Iodo-2'-C-Methyluridine interact with their biological targets, primarily viral RNA-dependent RNA polymerases (RdRp). The hepatitis C virus (HCV) NS5B polymerase is a key target for such inhibitors. plos.org This enzyme is responsible for replicating the viral RNA genome and contains distinct structural domains known as the palm, fingers, and thumb, which create an active site for binding nucleoside triphosphates. plos.orgresearchgate.net
Computational docking studies are frequently employed to predict the binding mode of nucleoside inhibitors within the NS5B active site. plos.org These models help visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the polymerase. For halogenated nucleosides, specific interactions can be critical for activity. For instance, structural analysis of the related compound 5-iodo-2'-deoxyuridine revealed an unusually short intermolecular distance between the iodine atom and a carbonyl group oxygen, suggesting a type of interaction that may be fundamental to its antiviral mechanism. nih.gov Modeling studies for 5-Iodo-2'-C-Methyluridine would similarly focus on how the iodine at the C5 position and the methyl group at the 2'-C position influence its orientation and binding affinity within the polymerase active site.
The interaction of the NS5B polymerase is not just with the incoming nucleotide but also with the viral RNA template. nih.gov The enzyme preferentially binds to the 3' end of the viral RNA, where replication initiates. nih.gov Molecular modeling can simulate the entire complex, including the polymerase, the RNA template-primer duplex, and the incoming nucleoside triphosphate, to provide a comprehensive view of the pre-incorporation state.
Table 1: Key Protein Targets and Interaction Sites for Modeling
| Target Protein | Organism/Virus | Key Interaction Domains/Sites | Role in Replication |
|---|---|---|---|
| NS5B Polymerase | Hepatitis C Virus (HCV) | Palm, Fingers, Thumb Subdomains | RNA-dependent RNA polymerase (RdRp) activity. plos.orgnih.gov |
Computational Simulations of Nucleic Acid Incorporation and Conformational Changes
Computational simulations, particularly molecular dynamics (MD), are essential for understanding the dynamic processes of how 5-Iodo-2'-C-Methyluridine, in its triphosphate form, is incorporated into a nascent RNA chain and the subsequent effects on the nucleic acid structure. The 2'-C-methyl modification is of particular interest as it is a feature of highly potent antiviral agents, including the successful anti-HCV drug sofosbuvir (B1194449) (which also contains a 2'-fluoro group). researchgate.net
Simulations can model the step-by-step process of incorporation, tracking the conformational changes in both the nucleoside and the polymerase active site. A critical aspect is the conformation of the ribose sugar ring, often described as a C2'-endo or C3'-endo pucker. RNA polymerases typically recognize substrates with a C3'-endo pucker, which is characteristic of ribonucleosides. researchgate.net Computational analyses can predict the preferred sugar conformation of 5-Iodo-2'-C-Methyluridine and how this influences its recognition and processing by the viral polymerase. researchgate.net Studies on other 2'-modified nucleosides have shown that these modifications can rigidly lock the sugar in a specific conformation, affecting polymerase interaction. researchgate.net
Once incorporated, the modified nucleotide can affect the structure and stability of the RNA duplex. The presence of the bulky iodine atom at the C5 position and the methyl group at the 2' position can introduce steric hindrance or alter base stacking interactions, potentially disrupting the normal geometry of the RNA. This disruption can interfere with the translocation of the polymerase along the RNA template, leading to premature termination of chain elongation. MD simulations can be used to model these post-incorporation conformational changes and assess their impact on the stability and dynamics of the RNA strand.
Structure-Activity Relationship Studies Through Computational Methods
Computational methods are integral to understanding the structure-activity relationships (SAR) of nucleoside analogs. These studies explain how specific chemical modifications influence biological activity, guiding the design of more effective compounds. For 2'-C-methylated uridine (B1682114) derivatives, computational approaches can quantify the impact of substitutions on the pyrimidine (B1678525) base and the sugar moiety.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with antiviral activity. sdiarticle5.com Parameters such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) can be calculated computationally to predict a compound's potential pharmacokinetic profile. sdiarticle5.com However, direct antiviral activity often depends on more specific interactions with the target enzyme.
Free Energy Perturbation (FEP) is a more advanced computational technique used to predict the binding affinities of a series of related compounds to a target protein. researchgate.net This method has been validated for methyl-substituted uridine analogs targeting the HCV RdRp, demonstrating that it can accurately predict how modifications affect binding to both viral and host enzymes. researchgate.net Such analyses are critical for predicting both efficacy and potential toxicity.
In the case of 5-Iodo-2'-C-Methyluridine, SAR studies have indicated that while the 2'-C-methyl group is a promising feature, the combination with certain base modifications is not always successful. A study that synthesized a series of 5-iodo and 5-alkynyl 2'-C-methylribonucleosides found that they did not exhibit significant anti-HCV activity. researchgate.net Computational SAR can help explain such negative results, perhaps by showing that the 5-iodo substitution creates an unfavorable steric or electronic interaction in the active site when combined with the 2'-C-methyl group, thereby reducing binding affinity or inhibiting the incorporation step.
Table 2: Computationally Derived Properties for SAR Analysis
| Compound Class | Modification | Predicted Impact on Activity | Computational Method |
|---|---|---|---|
| 2'-C-Methyl Uridines | 2'-C-Methyl | Favorable for binding to HCV RdRp. researchgate.net | Free Energy Perturbation (FEP) |
| 5-Iodo Uridines | 5-Iodo | Potential for specific halogen bonding; may increase binding affinity. nih.gov | Molecular Docking, Crystal Structure Analysis |
| 5-Iodo-2'-C-Methyl Uridine | 5-Iodo and 2'-C-Methyl | Combination found to have low anti-HCV activity, suggesting unfavorable interactions. researchgate.net | FEP, QSAR, Molecular Dynamics |
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Advanced Nucleoside Analogs
The chemical modification of nucleoside scaffolds is a key strategy in the development of new therapeutic agents with improved efficacy and metabolic stability. The introduction of a methyl group at the 2'-C position of the ribose sugar, as seen in 2'-C-methylribonucleosides, has been shown to confer potent antiviral properties. tandfonline.comresearchgate.net Further modifications, such as the introduction of an iodine atom at the C-5 position of the pyrimidine (B1678525) base, can enhance biological activity. mostwiedzy.pl
The synthesis of these advanced nucleoside analogs often involves multi-step chemical processes. For instance, the synthesis of 2'-C-methyl analogues of 5-iodo and 5-alkynyl uridine (B1682114) has been a focus of research. tandfonline.com These synthetic efforts aim to create novel derivatives, including bicyclic furano- and pyrrolo[2,3-d]pyrimidinone compounds, to explore their inhibitory effects on viral replication. researchgate.net The rationale behind these modifications is to create molecules that can act as chain terminators during viral DNA or RNA synthesis.
A variety of synthetic strategies are employed to create these complex molecules. For example, palladium-catalyzed cross-coupling reactions are used to introduce modifications at the C-5 position of pyrimidine nucleosides. fiu.edu The synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides has also been described, further expanding the library of potential therapeutic agents. arkat-usa.org
The table below summarizes key structural modifications and their intended effects on the properties of nucleoside analogs.
| Modification | Position | Intended Effect | Example Compound |
| Methylation | 2'-C | Enhanced antiviral activity | 2'-C-methylcytidine |
| Iodination | C-5 | Increased biological activity | 5-Iodouridine (B31010) |
| Alkylation | 4'-C | Exploration of structure-activity relationships | 4′-C-alkylated-5-iodo-2′-deoxycytidines |
| Fluorination | 2' | Improved metabolic stability and binding affinity | 2'-deoxy-2'-fluoro-2'-methyluridine |
Exploration of Novel Mechanisms of Action for Modified Nucleosides
The primary mechanism of action for many nucleoside analogs is the inhibition of viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation. nih.gov For instance, purine (B94841) nucleoside analogs are known to inhibit DNA synthesis and induce apoptosis in cancer cells. medchemexpress.commedchemexpress.com
The introduction of modifications to the nucleoside structure can lead to novel or enhanced mechanisms of action. For example, 5-Iodo-2'-O-methylcytidine, a cytidine (B196190) nucleoside analog, has the potential to inhibit DNA methyltransferases, which could be a valuable mechanism in cancer therapy. medchemexpress.cominvivochem.com The modification at the 5th position of the uracil (B121893) ring in 5-Iodo-2'-O-methyluridine is designed to prevent the incorporation of methylation into DNA and RNA, which can contribute to cancerous growths.
Furthermore, the combination of a lipophilic blocking group, such as an isopropylidene group at the 2',3'-hydroxyls, with a halogen atom can increase the cell penetrability of these compounds, potentially enhancing their therapeutic effect. nih.gov
Potential for Combination Therapies and Drug Repurposing
Combination therapy, the use of multiple drugs with different mechanisms of action, is a standard approach in treating complex diseases like viral infections and cancer. The antiviral activity of nucleoside analogs like 5-methoxymethyl-2'-deoxyuridine (B1208862) has been evaluated in combination with other antiviral agents such as adenine (B156593) arabinoside and 5-iododeoxyuridine against herpes simplex virus. nih.gov
A notable example of a synergistic interaction is the combination of 2′,3′-isopropylidene-5-iodouridine with the CDK4/6 inhibitor Palbociclib, which has been shown to effectively repress HIV-1. nih.gov This highlights the potential of combining modified nucleosides with drugs targeting different cellular pathways to achieve a more potent therapeutic effect.
Drug repurposing, the identification of new uses for existing drugs, offers a faster and more cost-effective approach to drug development. debra.ie Nucleoside analogs originally developed for one indication may show efficacy in others. For example, 2'-C-methylcytidine, initially investigated for its activity against hepatitis C virus, was also found to be active against the Yellow Fever Virus. researchgate.net This underscores the potential for repurposing existing nucleoside analogs for new therapeutic applications.
Translation of Preclinical Findings to Novel Therapeutic Agents
The journey from a promising preclinical compound to a clinically approved therapeutic agent is a long and arduous process. Preclinical studies are essential to evaluate the efficacy and safety of new drug candidates. For example, preclinical studies of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), a prodrug of 5-iodo-2'-deoxyuridine (IUdR), have demonstrated its potential as a radiosensitizer in human glioblastoma xenografts. nih.gov These studies showed that oral administration of IPdR resulted in significant IUdR incorporation into tumor DNA and enhanced the effects of radiation therapy. nih.gov
The development of prodrugs is a key strategy to improve the oral bioavailability and therapeutic index of nucleoside analogs. acs.org The ProTide technology, for example, masks the phosphate (B84403) group of nucleoside monophosphates to improve cell penetration and intracellular delivery of the active drug. acs.org
The translation of these preclinical findings into novel therapeutic agents requires rigorous clinical trials to establish their safety and efficacy in humans. The development of 2'-fluorinated nucleosides, such as sofosbuvir (B1194449) for hepatitis C, serves as a successful example of how structural modifications can lead to potent and clinically effective drugs. oup.com Future research will continue to build on these successes, with the aim of developing the next generation of nucleoside-based therapies for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal solubility conditions for 5-Iodo-2'-C-Methyl uridine derivatives in aqueous buffers, and how do esterifications (e.g., pivaloyl, isobutyrate) influence experimental handling?
- Methodological Answer : Solubility profiles for structurally similar compounds, such as 5-Iodo-2'-deoxyuridine esters, indicate significant variation based on functional groups. For example:
- 5'-Pivaloyl 5-Iodo-2'-deoxyuridine : Solubility = at pH 7.4 (25°C) .
- 5'-Isobutyryl 5-Iodo-2'-deoxyuridine : Solubility = at pH 7.4 (25°C) .
- Recommendation: Pre-solubilize hydrophobic derivatives in DMSO (<5% v/v) before diluting into aqueous buffers. Monitor pH stability using phosphate-buffered saline (PBS) for biological assays.
Q. How can researchers detect this compound in cellular matrices while avoiding cross-reactivity with halogenated nucleoside analogs?
- Methodological Answer : Anti-BrdU antibodies show 10% cross-reactivity with 5-Iodo-2'-deoxyuridine . To mitigate this:
- Use reverse-phase HPLC with UV detection (λ = 260 nm) and confirm peaks via LC-MS/MS for structural specificity.
- For in situ detection, validate antibody specificity using knockout cell lines or competitive ELISA with excess 5-Fluoro-2'-deoxyuridine (non-cross-reactive) .
Advanced Research Questions
Q. What synthetic strategies enable site-specific phosphorylation of this compound, and how do regioisomer distributions affect bioactivity?
- Methodological Answer : Direct phosphorylation of unprotected 5-Iodo-2'-deoxyuridine analogs yields mixtures of 5′-, 3′-, and 3′,5′-regioisomers. For example:
- Phosphotriester synthesis : 48% 5′-isomer, 34% 3′-isomer, 15% disubstituted product .
- Recommendation: Separate isomers via silica gel chromatography (hexane:ethyl acetate gradient) and validate purity via -NMR. Test isomer-specific inhibition of viral polymerases (e.g., thymidine kinase) .
Q. How does this compound incorporation impact viral replication fidelity compared to other halogenated nucleosides, and how can conflicting efficacy data be resolved?
- Methodological Answer : Conflicting antiviral data may arise from:
- Isotope effects : Tritiated vs. -labeled analogs show divergent dosimetry due to Auger electron emissions .
- Experimental design : Use synchronized cell cultures to control for cell-cycle-dependent incorporation. Compare inhibition of RNA viruses (e.g., Rous Sarcoma) vs. DNA viruses (e.g., Herpes) to clarify mechanism .
- Analytical tool: Next-gen sequencing to quantify mutation rates in viral genomes after nucleoside treatment.
Q. What catalytic systems enhance Suzuki-Miyaura cross-coupling efficiency for this compound derivatives in aqueous media?
- Methodological Answer : Phosphine-free palladacycle catalysts (e.g., imine-palladacycle complexes) enable coupling with aryl boronic acids in water:
- Conditions : 0.5 mol% catalyst, 25°C, 12–24 h reaction time .
- Scope : 5-Arylated derivatives of 2'-deoxyuridine achieve >70% yield. Monitor regioselectivity via -NMR (H5 proton shift).
Data Contradiction Analysis
Q. Why do studies report divergent antiviral potencies for this compound analogs, and how can these discrepancies be addressed methodologically?
- Key Factors :
- Metabolic activation : Phosphorylation efficiency varies by cell type (e.g., thymidine kinase expression levels) .
- Solubility artifacts : Aggregation of hydrophobic esters (e.g., pivaloyl) may reduce bioavailability .
- Resolution: Normalize data to intracellular triphosphate levels via mass spectrometry and use isogenic cell lines differing in kinase activity.
Tables for Critical Data Comparison
| Derivative | Solubility (g/L, pH 7.4) | Temp (°C) | Key Application | Reference |
|---|---|---|---|---|
| 5'-Pivaloyl (RN: 84043-28-7) | 25 | In vitro antiviral assays | ||
| 5'-Isobutyryl (RN: 84043-27-6) | 25 | Solubility optimization |
| Phosphorylation Product | Yield (%) | Regioisomer Ratio (5′:3′:3′,5′) | Reference |
|---|---|---|---|
| Unprotected 5-Iodo-2'-deoxyuridine | 48 | 48:34:15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
